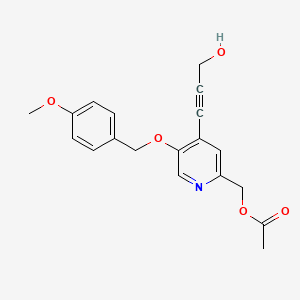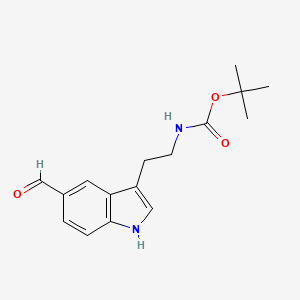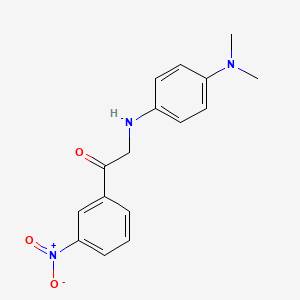
1,2-Diphenylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difenilquinazolin-4(1H)-ona es un compuesto orgánico que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. Este compuesto se caracteriza por la presencia de dos grupos fenilo unidos al núcleo de quinazolinona, lo que contribuye a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1,2-Difenilquinazolin-4(1H)-ona se puede sintetizar a través de varias rutas sintéticas. Un método común implica la condensación de ácido antranílico con benzaldehído en presencia de un catalizador, seguido de ciclización para formar el anillo de quinazolinona. La reacción generalmente requiere condiciones ácidas o básicas y temperaturas elevadas para proceder de manera eficiente.
Métodos de Producción Industrial
En un entorno industrial, la producción de 1,2-Difenilquinazolin-4(1H)-ona puede implicar procesos a gran escala por lotes o de flujo continuo. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. La optimización de las condiciones de reacción, incluida la temperatura, la presión y la concentración del catalizador, es crucial para lograr una alta eficiencia y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,2-Difenilquinazolin-4(1H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinazolinona con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroquinazolinona.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y compuestos organometálicos en diversas condiciones, incluidos ambientes ácidos o básicos.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varias quinazolinonas sustituidas, que pueden exhibir diferentes propiedades biológicas y químicas dependiendo de la naturaleza de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto ha mostrado promesa en ensayos biológicos, particularmente en el estudio de la inhibición enzimática y la unión a receptores.
Medicina: Los derivados de quinazolinona, incluido 1,2-Difenilquinazolin-4(1H)-ona, se han investigado por su potencial como agentes anticancerígenos, antimicrobianos y antiinflamatorios.
Industria: El compuesto se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1,2-Difenilquinazolin-4(1H)-ona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o sitios alostéricos, evitando así la unión del sustrato y la catálisis. Además, puede interactuar con los receptores para modular las vías de transducción de señales, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
1,2-Difenilquinazolin-4(1H)-ona se puede comparar con otros derivados de quinazolinona, como:
2-Fenilquinazolin-4(1H)-ona: Carece del segundo grupo fenilo, lo que resulta en diferentes propiedades químicas y biológicas.
4(3H)-Quinazolinona: La ausencia de grupos fenilo conduce a una estructura más simple con una reactividad distinta.
6,7-Dimetoxi-4(1H)-quinazolinona: La presencia de grupos metoxi introduce una funcionalización adicional y una posible actividad biológica.
La singularidad de 1,2-Difenilquinazolin-4(1H)-ona radica en su doble sustitución fenílica, que imparte propiedades químicas específicas y mejora su potencial para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C20H14N2O |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
1,2-diphenylquinazolin-4-one |
InChI |
InChI=1S/C20H14N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-14H |
Clave InChI |
VRSHCNSHJLWGDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)





![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)






